methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a nitrophenyl group attached to the pyrazole ring, which is further esterified with a methyl group at the carboxylate position. The nitrophenyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained by esterification of the carboxylate group with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Reduction: Formation of methyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the position of the nitro group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the nitro group at the 2-position makes it more reactive in reduction and substitution reactions compared to its isomers.
Properties
Molecular Formula |
C11H9N3O4 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl 1-(2-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)8-6-12-13(7-8)9-4-2-3-5-10(9)14(16)17/h2-7H,1H3 |
InChI Key |
CLNDAOUKSGBABV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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